molecular formula C9H8Cl2N2O2S B091433 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide CAS No. 17260-63-8

4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide

Cat. No. B091433
CAS RN: 17260-63-8
M. Wt: 279.14 g/mol
InChI Key: UPRVAJNQWSDYRS-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide, also known as CCNB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has proven to be effective in various applications, such as in the development of new drugs and as a tool in biochemical and physiological studies.

Scientific Research Applications

4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide has been widely used in scientific research due to its ability to inhibit various enzymes, including carbonic anhydrases, proteases, and kinases. It has also been used as a tool in the development of new drugs, such as anticancer agents and antimicrobial agents. 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.

Mechanism Of Action

The mechanism of action of 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide involves the inhibition of enzymes that are involved in various cellular processes, such as cell proliferation, apoptosis, and angiogenesis. 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide has been shown to inhibit carbonic anhydrases, which play a crucial role in pH regulation and are overexpressed in various tumors. 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide has also been shown to inhibit proteases, such as cathepsin B and L, which are involved in tumor invasion and metastasis. Additionally, 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide has been shown to inhibit kinases, such as Pim-1 and CK2, which are involved in cell survival and proliferation.

Biochemical And Physiological Effects

4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, angiogenesis, and metastasis. 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9 and downregulating anti-apoptotic proteins. Additionally, 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide has been shown to inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases and upregulating tissue inhibitors of metalloproteinases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide is its ability to inhibit multiple enzymes, making it a versatile tool in scientific research. 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one of the limitations of 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide is its potential toxicity, as it has been shown to induce cytotoxicity in some cell lines. Additionally, 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.

Future Directions

There are several future directions for the use of 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide in scientific research. One area of interest is the development of new drugs that target specific enzymes that are inhibited by 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide. Another area of interest is the use of 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide as a tool in the study of various cellular processes, such as cell signaling and metabolism. Additionally, further research is needed to determine the efficacy of 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide in different cancer types and to identify potential side effects and toxicity.

Synthesis Methods

The synthesis of 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide involves the reaction between 4-chlorobenzenesulfonyl chloride and 2-chloro-2-cyanoethylamine hydrochloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and results in the formation of 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

properties

CAS RN

17260-63-8

Product Name

4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide

Molecular Formula

C9H8Cl2N2O2S

Molecular Weight

279.14 g/mol

IUPAC Name

4-chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide

InChI

InChI=1S/C9H8Cl2N2O2S/c10-7-1-3-9(4-2-7)16(14,15)13-6-8(11)5-12/h1-4,8,13H,6H2

InChI Key

UPRVAJNQWSDYRS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)NCC(C#N)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCC(C#N)Cl)Cl

Origin of Product

United States

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